Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-
Description
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-, is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a benzoyl group, two methyl groups (at positions 4 and 6), and a nitrobenzamide moiety at position 2. The nitro group at the benzamide para-position introduces strong electron-withdrawing effects, which may enhance reactivity or modulate binding interactions in biological systems.
Properties
CAS No. |
918661-19-5 |
|---|---|
Molecular Formula |
C23H17N3O4S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C23H17N3O4S/c1-13-12-14(2)24-23-18(13)19(21(31-23)20(27)15-6-4-3-5-7-15)25-22(28)16-8-10-17(11-9-16)26(29)30/h3-12H,1-2H3,(H,25,28) |
InChI Key |
AXHWUYICUDITRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: The thienopyridine core can be synthesized by the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the thienopyridine core with benzoyl chloride in the presence of a base such as pyridine.
Formation of Benzamide: The final step involves the reaction of the nitrated thienopyridine with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
Biological Activities
Benzamide derivatives are noted for their diverse biological activities. The specific compound under discussion has shown potential implications in pharmacology due to its structural features that may interact with biological targets. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory applications.
- Cytotoxicity : Research indicates that derivatives of this compound may have cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology.
Case Studies and Research Findings
Several studies have documented the biological evaluation of related compounds and their mechanisms of action:
- Antiprotozoal Agents : A study focused on similar thienopyridine derivatives demonstrated their efficacy against protozoal infections, suggesting a pathway for exploring Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-'s potential as an antiprotozoal agent .
- Cytotoxicity Analysis : Investigations into novel heterocyclic derivatives have highlighted their cytotoxicity against periodontal disease-triggering bacteria . This suggests that Benzamide derivatives could also be explored for antibacterial applications.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thienopyridine Derivatives
The compound shares its thieno[2,3-b]pyridine core with ethyl N-(5-bromo-2-cyano-4,6-dimethylthieno[2,3-b]pyridin-3-yl)formimidate (). Key differences include:
- Substituents: The target compound features a nitrobenzamide group, whereas ’s derivative has bromo, cyano, and formimidate groups.
- Rigidity: Both compounds benefit from the thienopyridine core’s rigidity, a trait exploited in kinase inhibitor design to improve target specificity .
Phenethyl Benzamides
Compounds like N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide () differ in their aromatic systems. The phenethyl backbone in ’s compounds introduces conformational flexibility, contrasting with the planar thienopyridine system. This flexibility may reduce target binding efficiency compared to the rigid thienopyridine scaffold .
Benzamide Functionalization
describes NaBH4-mediated reductions in methanol to generate secondary alcohols, yielding products with 85–90% efficiency.
Electronic Effects
- The nitro group in the target compound is a stronger electron-withdrawing group than the methoxy or methyl groups in ’s derivatives. This could enhance electrophilicity, favoring nucleophilic substitution reactions or hydrogen bonding in biological targets .
- Compared to ’s bromo and cyano substituents, the nitro group may reduce lipophilicity, impacting membrane permeability .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Notable Properties |
|---|---|---|---|---|
| Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- | Thieno[2,3-b]pyridine | Benzoyl, methyl, nitrobenzamide | Likely reflux with acylating agents | High rigidity, electron-withdrawing |
| Ethyl N-(5-bromo-2-cyano-4,6-dimethylthieno[2,3-b]pyridin-3-yl)formimidate | Thieno[2,3-b]pyridine | Bromo, cyano, formimidate | Reflux (triethyl orthoformate/Ac₂O) | Rigid, potential kinase inhibitor |
| N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide | Phenethyl benzamide | Dimethoxy, benzoyl | NaBH4 reduction in methanol | Flexible, moderate yields (85–90%) |
Research Findings and Implications
- Synthetic Challenges: Introducing a nitro group to the benzamide may require nitration under controlled conditions, differing from the bromo/cyano functionalization in .
- Biological Potential: While direct evidence is lacking, the nitro group’s presence aligns with motifs in prodrugs or enzyme inhibitors, warranting further investigation into nitroreductase activation or kinase inhibition .
Biological Activity
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- is a complex organic compound that belongs to the thienopyridine family. Its unique structure, characterized by the presence of a benzoyl group and a nitro-substituted benzamide group, imparts distinct biological activities. This article explores the biological activity of this compound based on diverse research findings.
- Molecular Formula : C23H18N2O4S
- Molecular Weight : 386.47 g/mol
- CAS Number : 918661-19-5
The compound's structure includes a thieno[2,3-b]pyridine core with various functional groups that contribute to its biological properties.
The biological activity of Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects by:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, suggesting that this compound may also interact with nucleic acids, potentially affecting transcription and replication processes.
Antitumor Activity
Recent studies have indicated that derivatives of thienopyridine compounds exhibit significant antitumor properties. For instance:
- Cell Line Studies : Compounds similar to Benzamide have been tested against various cancer cell lines (e.g., A549 and HCC827) using MTS cytotoxicity assays. The results demonstrated promising antitumor activity with IC50 values in the low micromolar range for several derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Various derivatives showed effectiveness against a range of pathogens. The presence of functional groups such as nitro and benzoyl enhances the compound's ability to penetrate microbial membranes and disrupt cellular functions .
Case Studies and Research Findings
-
Study on Antitumor Activity :
- A study published in Chemistry & Biology highlighted that certain thienopyridine derivatives exhibited potent antitumor activity through mechanisms involving DNA intercalation and enzyme inhibition .
- The study utilized both 2D and 3D cell culture models to assess the efficacy of these compounds against lung cancer cell lines.
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine | Lacks nitro group | Moderate antimicrobial activity |
| Benzimidazole derivatives | Different core structure | Strong antitumor activity through DNA binding |
Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro- is unique due to its dual functional groups which enhance its reactivity and biological potential compared to similar compounds.
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Intermediate synthesis | Acid hydrolysis (HCl, reflux) | 70–75 | |
| Benzoylation | Benzaldehyde/DMF, 80°C | 60–65 | |
| Nitro-group introduction | HNO₃/H₂SO₄, 0–5°C | 50–55 |
Basic: How is the structural integrity of this benzamide derivative confirmed in academic research?
Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign peaks for nitro (-NO₂), benzoyl (C=O at ~168 ppm), and thieno[2,3-b]pyridine core (aromatic protons at δ 6.5–8.5 ppm) .
- HRMS : Exact mass determination (e.g., [M+H]⁺ ion) validates molecular formula .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared with theoretical values (e.g., C: 62.1%, H: 4.3%, N: 9.8%) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
Initial screening should focus on target-agnostic assays:
- Kinase inhibition : Test against Pim-1 or HDACs using enzymatic assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Antioxidant activity : DPPH radical scavenging (EC₅₀ comparison with ascorbic acid) .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Methodological Answer:
SAR studies should systematically vary substituents:
- Nitro group position : Replace 4-nitro with cyano or trifluoromethyl to modulate electron-withdrawing effects .
- Benzoyl substitution : Introduce meta-chloro or para-methoxy groups to assess steric/electronic impacts on binding .
- Thieno[2,3-b]pyridine core : Compare with pyrrolo[2,3-b]pyridine analogs to evaluate heterocycle influence .
Q. Table 2: Example Modifications and Bioactivity
| Modification | Target IC₅₀ (µM) | Reference |
|---|---|---|
| 4-Nitro (parent) | 1.2 (Pim-1) | |
| 4-Cyano | 0.8 (Pim-1) | |
| 3-Chloro-benzoyl | 0.5 (HDAC6) |
Advanced: What computational tools are effective for predicting this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or kinase ATP pockets .
- MD simulations : GROMACS for stability analysis of ligand-target complexes (≥100 ns trajectories) .
- QSAR models : Train on datasets of thieno[2,3-b]pyridine derivatives to predict ADMET properties .
Advanced: How can conflicting data on synthetic yields or bioactivity be resolved?
Methodological Answer:
Contradictions often arise from:
- Reagent purity : Use HPLC-grade solvents and characterize intermediates at each step .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., Trichostatin-A for HDACs) .
- Statistical analysis : Apply ANOVA to compare yields/activity across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
